[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Copper(I) catalysts are often used in the cycloaddition step.
Solvents: Common solvents include dimethyl sulfoxide (DMSO) and acetonitrile.
Temperature and Pressure: Reactions are typically carried out at room temperature and atmospheric pressure, although specific conditions may vary.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction to form dihydrotriazoles.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Halides, amines, and thiols for substitution reactions.
Major Products:
Oxidation: Formation of trifluoroethyl aldehyde or trifluoroacetic acid.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted triazoles.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in transition metal catalysis.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes due to its triazole ring.
Protein Labeling: Used in bioconjugation techniques for labeling proteins.
Medicine:
Antifungal Agents: Triazole derivatives are known for their antifungal properties.
Anticancer Research: Investigated for potential anticancer activity.
Industry:
Agriculture: Used in the synthesis of agrochemicals.
Materials Science: Employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with molecular targets such as enzymes and proteins. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The trifluoroethyl group enhances the lipophilicity of the compound, facilitating its interaction with biological membranes.
Comparison with Similar Compounds
- [1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol
- [1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol
Uniqueness:
- Triazole Ring: The presence of three nitrogen atoms in the triazole ring provides unique electronic properties compared to imidazole and pyrazole rings.
- Trifluoroethyl Group: The trifluoroethyl group imparts high electronegativity and lipophilicity, enhancing the compound’s reactivity and biological activity.
Properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O/c6-5(7,8)3-11-1-4(2-12)9-10-11/h1,12H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXVNPHIMXPQMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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